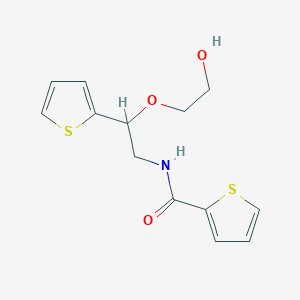

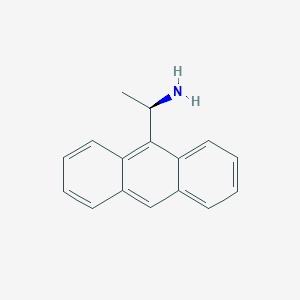

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

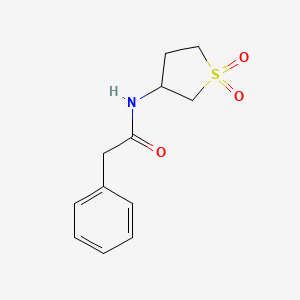

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively researched for its potential applications in cancer treatment. The compound is designed to selectively target and kill hypoxic cancer cells, which are known to be more resistant to conventional chemotherapy and radiation therapy.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

Research has led to the synthesis of various thiophene derivatives with significant antimicrobial and antifungal activities. For instance, novel cycloalkylthiophene-Schiff bases and their metal complexes demonstrated effectiveness against a range of pathogenic bacteria and fungi, showing activity comparable to conventional antibiotics and antifungals (Altundas et al., 2010). Additionally, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed antimicrobial properties supported by docking studies (Spoorthy et al., 2021).

Photovoltaic and Electrochemical Applications

Thiophene derivatives have also found applications in photovoltaics and electrochemical devices. One study synthesized 3,4-Ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules for dye-sensitized solar cells, achieving a notable solar-to-energy conversion efficiency (Liu et al., 2008).

Electron Acceptors for Bulk-Heterojunction Devices

The development of non-fullerene electron acceptors based on thiophene derivatives for bulk-heterojunction devices represents another significant application. A novel acceptor featuring central carbazole and terminal diketopyrrolopyrrole functionalities demonstrated excellent solubility, thermal stability, and a high open-circuit voltage when paired with a conventional donor polymer, highlighting its potential for use in efficient, solution-processable photovoltaic devices (Raynor et al., 2016).

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S2/c15-5-6-17-10(11-3-1-7-18-11)9-14-13(16)12-4-2-8-19-12/h1-4,7-8,10,15H,5-6,9H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIZYQWUEIKFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CC=CS2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355788.png)

![Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2355790.png)

![5-methyl-9,10,11,12-tetrahydro-8H-benzo[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2355791.png)

![5-{[(4-ethylcyclohexyl)oxy]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2355793.png)

![3-[[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355795.png)

![2-imino-1-(4-methoxybenzyl)-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2355798.png)